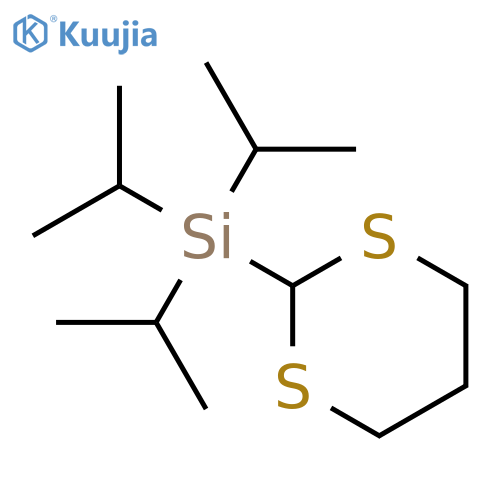Cas no 145251-89-4 (1,3-Dithian-2-yl-tri(propan-2-yl)silane)

145251-89-4 structure
商品名:1,3-Dithian-2-yl-tri(propan-2-yl)silane
1,3-Dithian-2-yl-tri(propan-2-yl)silane 化学的及び物理的性質
名前と識別子
-
- 1,3-Dithiane,2-[tris(1-methylethyl)silyl]-
- 2-Triisopropylsilyl-1,3-dithiane
- 1,3-dithian-2-yl-tri(propan-2-yl)silane
- 2-(Triisopropylsilyl)-1,3-dithiane
- 2-(TRIISOPROPYLSILYL)-1 3-DITHIANE 97
- 2-(Triisopropylsilyl)-1,3-dithiane, 97%
- (1,3-Dithian-2-yl)triisopropylsilane
- DTXSID20404723
- J-008079
- AKOS015912740
- 145251-89-4
- DTXCID50355577
- 1,3-Dithian-2-yl-tri(propan-2-yl)silane
-
- MDL: MFCD01863487
- インチ: InChI=1S/C13H28S2Si/c1-10(2)16(11(3)4,12(5)6)13-14-8-7-9-15-13/h10-13H,7-9H2,1-6H3
- InChIKey: RDHMCAVXJVTKDB-UHFFFAOYSA-N
- ほほえんだ: CC(C)[Si](C(C)C)(C(C)C)C1SCCCS1
計算された属性
- せいみつぶんしりょう: 276.14000
- どういたいしつりょう: 276.14016977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 50.6Ų
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 0.854
- ゆうかいてん: 46-49 °C (lit.)
- ふってん: 225.3°C at 760 mmHg
- フラッシュポイント: >230 °F
- 屈折率: 1.417
- PSA: 50.60000
- LogP: 5.82050
- ようかいせい: 未確定
- かんど: Air Sensitive
1,3-Dithian-2-yl-tri(propan-2-yl)silane セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
1,3-Dithian-2-yl-tri(propan-2-yl)silane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3-Dithian-2-yl-tri(propan-2-yl)silane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D262945-1000mg |
1,3-Dithian-2-yl-tri(propan-2-yl)silane |
145251-89-4 | 1g |
$ 705.00 | 2022-06-05 | ||
| TRC | D262945-500mg |
1,3-Dithian-2-yl-tri(propan-2-yl)silane |
145251-89-4 | 500mg |
$ 440.00 | 2022-06-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51071-1g |
2-Triisopropylsilyl-1,3-dithiane, 97% |
145251-89-4 | 97% | 1g |
¥3071.00 | 2023-02-09 | |
| TRC | D262945-250mg |
1,3-Dithian-2-yl-tri(propan-2-yl)silane |
145251-89-4 | 250mg |
$ 265.00 | 2022-06-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51071-5g |
2-Triisopropylsilyl-1,3-dithiane, 97% |
145251-89-4 | 97% | 5g |
¥13912.00 | 2023-02-09 |
1,3-Dithian-2-yl-tri(propan-2-yl)silane 関連文献
-
Serge A. Svarovsky,Marc B. Taraban,Joseph J. Barchi,Jr. Org. Biomol. Chem. 2004 2 3155
145251-89-4 (1,3-Dithian-2-yl-tri(propan-2-yl)silane) 関連製品
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1189426-16-1(Sulfadiazine-13C6)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
